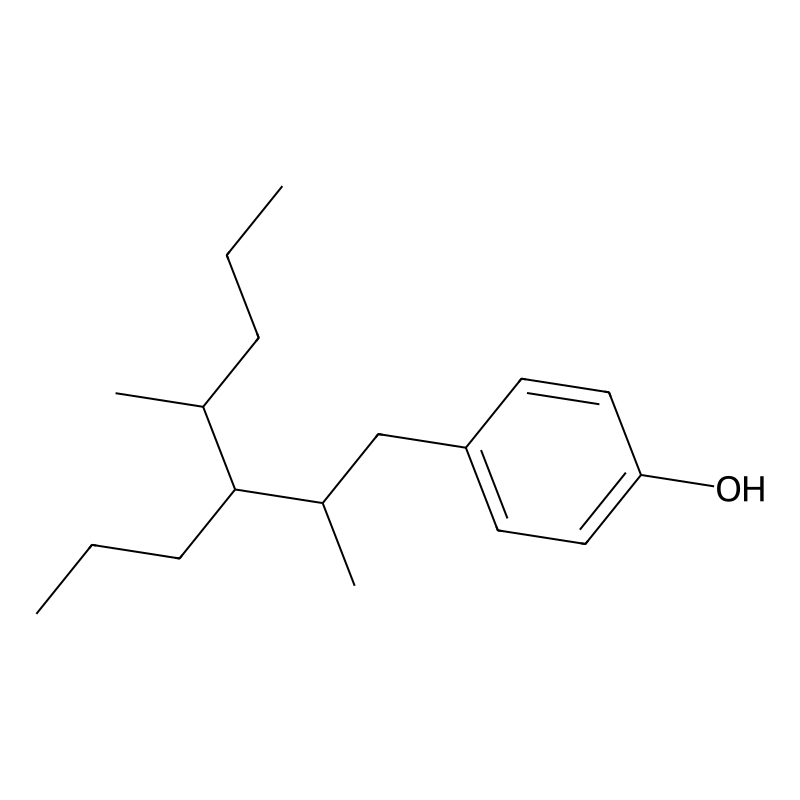

Phenol, tetrapropylene-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenol, tetrapropylene- is an alkylphenol compound characterized by the presence of a tetrapropylene side chain attached to a phenolic group. It is primarily produced from the reaction of phenol with tetrapropylene, a byproduct of propylene polymerization. The structure features a benzene ring with a hydroxyl (-OH) group, making it part of the larger class of phenolic compounds, which are known for their diverse chemical properties and applications. Tetrapropenylphenol typically contains a high percentage of para-substituted isomers, which contribute to its reactivity and utility in various industrial applications .

- Electrophilic Aromatic Substitution: The hydroxyl group on the aromatic ring activates the benzene towards electrophilic substitution, allowing for reactions with electrophiles at the ortho and para positions. This is due to the electron-donating nature of the hydroxyl group, which stabilizes the carbocation intermediate formed during the reaction .

- Oxidation: Tetrapropenylphenol can be oxidized to form quinones. For example, treatment with strong oxidizing agents such as potassium dichromate can convert it into para-benzoquinone, which is significant in biological systems due to its redox properties .

- Reduction: Conversely, quinones derived from tetrapropenylphenol can be reduced back to their corresponding phenols using reducing agents like sodium borohydride .

Tetrapropenylphenol has been studied for its biological activity, particularly regarding its potential estrogenic effects. Research indicates that certain derivatives may exhibit weak estrogenic activity in vitro, which raises concerns about their environmental impact and potential endocrine-disrupting properties when they enter aquatic ecosystems . Additionally, studies have shown that exposure to tetrapropenylphenol and its derivatives can lead to skin irritation but generally show low toxicity at typical exposure levels .

The synthesis of tetrapropenylphenol typically involves:

- Alkylation of Phenol: The primary method involves alkylating phenol with tetrapropylene under acidic conditions. This reaction can be catalyzed by Lewis acids or strong acids such as sulfuric acid.

- Recycling Unreacted Materials: The process often includes recycling unreacted olefins and phenols to maximize yield and minimize waste. The final product is purified through distillation or other separation techniques to achieve high purity levels (greater than 99%) .

Tetrapropenylphenol finds applications across various industries:

- Surfactants: It is used as an intermediate in the production of surfactants due to its surface-active properties.

- Lubricants: Its derivatives are utilized in formulating lubricants and additives for automotive and industrial applications.

- Plasticizers: Tetrapropenylphenol is also employed in producing plasticizers that enhance the flexibility and durability of plastics .

- Antioxidants: It serves as an antioxidant in various formulations, protecting materials from oxidative degradation.

Studies on the interactions of tetrapropenylphenol focus on its environmental behavior and biological impact:

- Environmental Persistence: Research indicates that tetrapropenylphenol can persist in aquatic environments, potentially affecting aquatic life through bioaccumulation and endocrine disruption .

- Toxicological Studies: Toxicological assessments have shown that while it exhibits low acute toxicity, prolonged exposure may lead to adverse effects on reproductive health in certain organisms .

Tetrapropenylphenol shares structural similarities with other alkylphenols but has unique characteristics due to its specific alkyl chain length and branching. Here are some comparable compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Nonylphenol | Contains a nonyl side chain | Widely used as a surfactant; known endocrine disruptor. |

| Dodecylphenol | Features a dodecyl side chain | Commonly used in industrial applications; similar reactivity. |

| Octylphenol | Has an octyl side chain | Used in plastic production; less environmental persistence than tetrapropenylphenol. |

| Para-cresol | Methylated phenolic compound | Less branched structure; used as an antiseptic. |

Tetrapropenylphenol's unique branching pattern contributes to its distinct physical properties and reactivity compared to these similar compounds, making it particularly valuable in specific industrial applications while also raising concerns regarding its ecological impact due to potential estrogenic activity .

The alkylation of phenol with tetrapropylene represents a complex electrophilic aromatic substitution process that proceeds through well-defined mechanistic pathways. The reaction mechanism involves the formation of carbocation intermediates, which subsequently attack the electron-rich aromatic ring of phenol [1] [2].

The initial step involves the activation of tetrapropylene by the Lewis acid catalyst, typically aluminum chloride or similar acidic systems. The catalyst facilitates the protonation of the alkene functionality within the tetrapropylene chain, generating a highly reactive secondary carbocation intermediate [1]. This carbocation formation is thermodynamically favored due to the stability imparted by the branched propylene oligomer structure [2].

The electrophilic attack predominantly occurs at the para-position of the phenol ring, although ortho-substitution can also occur to a lesser extent. The regioselectivity is governed by both electronic and steric factors, with the para-position being favored due to reduced steric hindrance compared to the ortho-positions [3] [1]. The formation of the Wheland complex intermediate represents the rate-determining step in the overall reaction sequence [1].

The mechanism can be summarized as follows: first, the Lewis acid catalyst coordinates with the tetrapropylene substrate, facilitating the formation of a carbocation through heterolytic cleavage. Second, the phenol molecule, acting as a nucleophile, attacks the carbocation at the para-position, forming a sigma complex. Finally, deprotonation occurs, restoring the aromaticity of the benzene ring and regenerating the catalyst [2] [4].

| Reaction Step | Temperature Range (°C) | Key Characteristics | Primary Products |

|---|---|---|---|

| Protonation of Alkene | 70-120 | Lewis acid catalyst facilitates proton transfer to propylene oligomer | Protonated alkene intermediate |

| Carbocation Formation | 70-120 | Secondary carbocation formation from tetrapropylene chain | Tetrapropylene carbocation |

| Electrophilic Attack on Phenol | 70-120 | Preferential para-position attack due to steric factors | Wheland complex intermediate |

| Deprotonation and Aromaticity Restoration | 70-120 | Final product formation with catalyst regeneration | Para-tetrapropylene phenol |

The reaction kinetics follow second-order behavior, being first-order with respect to both phenol and tetrapropylene concentrations [5]. Temperature optimization studies have shown that reaction rates increase significantly with temperature, but excessive temperatures can lead to increased side reactions and catalyst deactivation [5].

Catalytic Systems for Selective Synthesis

The selection of appropriate catalytic systems is crucial for achieving high selectivity and conversion in phenol-tetrapropylene alkylation reactions. Multiple catalyst categories have been investigated, each offering distinct advantages and limitations for industrial applications [3] [6].

Aluminum chloride remains the most widely used homogeneous catalyst for phenol alkylation reactions. Its high Lewis acidity facilitates efficient carbocation formation and provides excellent catalytic activity at moderate temperatures [4] [7]. However, the corrosive nature of aluminum chloride and the difficulties associated with catalyst separation and recovery present significant challenges for industrial implementation [6].

Zeolite-based catalysts, particularly H-BEA and H-ZSM-5, have emerged as promising heterogeneous alternatives [8] [9] [10]. These materials offer several advantages including shape selectivity, thermal stability, and ease of separation. The Brønsted acid sites within the zeolite framework provide the necessary acidity for carbocation formation, while the porous structure can influence product selectivity through steric constraints [8]. Studies have demonstrated that H-BEA zeolites can achieve phenol conversion rates exceeding eighty-five percent with para-selectivity above ninety percent under optimized conditions [9].

Ion exchange resins represent another important class of heterogeneous catalysts for phenol alkylation. These materials combine the advantages of solid catalysts with relatively high acidity, making them suitable for industrial applications [3] [6]. The resin-based catalysts typically operate at moderate temperatures and can be easily regenerated through simple washing procedures [11].

Heteropolyacid-based ionic liquid catalysts have shown exceptional performance in phenol alkylation reactions, achieving conversion rates up to ninety-three percent under mild reaction conditions [3]. These catalysts offer the unique advantage of operating at temperatures as low as thirty degrees Celsius while maintaining high selectivity for para-substituted products [3].

| Catalyst Type | Operating Temperature (°C) | Selectivity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Aluminum Chloride (AlCl3) | 70-100 | 75-85 | High activity, readily available | Corrosive, difficult separation |

| Zeolite H-BEA | 300-400 | 85-95 | Shape selectivity, regenerable | High temperature required |

| Ion Exchange Resins | 60-90 | 80-90 | Easy separation, reusable | Limited thermal stability |

| Heteropolyacid-based Ionic Liquids | 30-70 | 85-95 | Mild conditions, high selectivity | Higher cost |

| Supported Metal Halides | 80-150 | 70-80 | Stable under reaction conditions | Lower activity than homogeneous |

Recent developments have focused on supported metal halide catalysts, which combine the activity of homogeneous catalysts with the advantages of heterogeneous systems [6]. These materials demonstrate improved stability under reaction conditions while maintaining reasonable catalytic activity [6].

Industrial-Scale Production Optimization Challenges

The transition from laboratory-scale synthesis to industrial production of phenol, tetrapropylene- presents numerous technical and economic challenges that require systematic optimization approaches [12] [6].

Heat management represents one of the most critical challenges in industrial-scale production. The alkylation reaction is highly exothermic, with heat generation rates that can lead to thermal runaway if not properly controlled [5]. Industrial reactors must incorporate advanced heat removal systems, including external cooling circuits and internal heat exchangers, to maintain optimal reaction temperatures [12]. Process intensification techniques, such as microreactor technology, have shown promise for improving heat transfer rates and reducing temperature gradients within the reaction mixture [13].

Mass transfer limitations become increasingly significant at industrial scales, particularly in three-phase reaction systems involving solid catalysts [12]. The efficiency of mass transfer between the phenol-rich liquid phase, the tetrapropylene substrate, and the solid catalyst surface directly impacts overall conversion rates and product selectivity [6]. Optimization strategies include improved mixing systems, enhanced catalyst particle design, and the implementation of structured catalysts that provide better accessibility to active sites [13].

Catalyst deactivation presents a major operational challenge, with coke formation and active site poisoning being primary concerns [8]. Studies have shown that catalyst lifetime can be extended through optimized regeneration protocols and the development of more robust catalytic materials [8]. The implementation of continuous catalyst regeneration systems can significantly improve process economics by reducing catalyst replacement costs [6].

Product selectivity optimization requires careful balancing of reaction conditions to maximize the formation of the desired para-substituted product while minimizing unwanted isomers and byproducts [3] [1]. This involves optimization of temperature profiles, residence time distribution, and catalyst-to-substrate ratios [13]. Advanced process control systems utilizing real-time analytical feedback can help maintain optimal selectivity throughout the production campaign [13].

| Challenge Area | Technical Issues | Solution Approaches | Expected Improvements |

|---|---|---|---|

| Heat Management | Exothermic reaction control | Advanced reactor design with heat integration | 15-25% better temperature control |

| Mass Transfer | Three-phase reaction limitations | Microreactor technology and improved mixing | 20-30% higher conversion rates |

| Catalyst Deactivation | Coke formation and poisoning | Catalyst regeneration protocols | 50-70% extended catalyst life |

| Product Selectivity | Multiple isomer formation | Optimized reaction conditions and catalysts | 10-15% improved selectivity |

| Energy Efficiency | High energy distillation requirements | Process intensification and heat recovery | 20-35% energy reduction |

Energy efficiency optimization focuses on reducing the substantial energy requirements for product separation and purification [12]. The distillation of phenolic compounds requires significant energy input due to their high boiling points and the need for precise separation of isomers [12]. Process integration strategies, including heat recovery and energy recycling systems, can substantially reduce overall energy consumption [12].

Byproduct Formation and Purification Techniques

The synthesis of phenol, tetrapropylene- inevitably produces various byproducts that must be effectively separated and, where possible, recovered for value-added applications [6] [14] [11].

Ortho-tetrapropylene phenol represents the primary isomeric byproduct, typically accounting for five to fifteen percent of the total product yield [6]. This compound forms through the same alkylation mechanism as the desired para-isomer but results from electrophilic attack at the ortho-position of phenol [1]. The separation of ortho and para isomers requires sophisticated distillation techniques due to their similar boiling points, with fractional distillation columns operating under carefully controlled conditions achieving separation efficiencies of eighty-five to ninety-five percent [6] [11].

Diphenylmethane derivatives arise from phenol-phenol condensation reactions, particularly under acidic conditions and elevated temperatures [6]. These byproducts typically represent two to eight percent of the product mixture and can be effectively separated through crystallization processes that exploit their different solubility characteristics [14]. The recovery efficiency for these compounds ranges from seventy to eighty-five percent, depending on the specific crystallization conditions employed [14].

Oligomeric phenols result from consecutive alkylation reactions, where the initially formed tetrapropylene phenol undergoes further alkylation with unreacted tetrapropylene or other alkylating species [16]. These compounds, representing three to ten percent of the reaction products, require chromatographic separation techniques for effective purification [14] [11]. Advanced chromatographic methods, including preparative high-performance liquid chromatography, can achieve recovery efficiencies of sixty to eighty percent [14].

Unreacted propylene oligomers constitute one to five percent of the reaction mixture and can be efficiently recovered through distillation processes [17]. These compounds have lower boiling points than the phenolic products, making their separation relatively straightforward with recovery efficiencies exceeding ninety percent [17]. The recovered oligomers can be recycled back to the reaction system, improving overall process efficiency [17].

Phenol ethers form through an alternative reaction pathway involving oxygen alkylation rather than carbon alkylation [1]. These compounds typically account for two to six percent of the product mixture and can be converted back to the desired carbon-alkylated products through hydrolysis followed by realkylation [11]. The recovery efficiency for this process ranges from seventy-five to ninety percent [11].

| Byproduct Type | Formation Mechanism | Typical Yield (%) | Purification Method | Recovery Efficiency (%) |

|---|---|---|---|---|

| Ortho-tetrapropylene phenol | Ortho-position alkylation | 5-15 | Fractional distillation | 85-95 |

| Diphenylmethane derivatives | Phenol-phenol condensation | 2-8 | Crystallization separation | 70-85 |

| Oligomeric phenols | Consecutive alkylation reactions | 3-10 | Chromatographic separation | 60-80 |

| Unreacted propylene oligomers | Incomplete conversion | 1-5 | Distillation recovery | 90-98 |

| Phenol ethers | O-alkylation pathway | 2-6 | Hydrolysis followed by separation | 75-90 |

Advanced purification strategies involve the integration of multiple separation techniques to achieve high-purity products while maximizing the recovery of valuable byproducts [14] [11]. Solid-phase extraction techniques using specialized adsorbents have shown particular promise for the selective removal of specific impurities [11]. The development of supramolecular sorbents based on hemimicelle formation has demonstrated exceptional selectivity for phenolic compounds, achieving recovery rates exceeding ninety percent for target molecules [18].